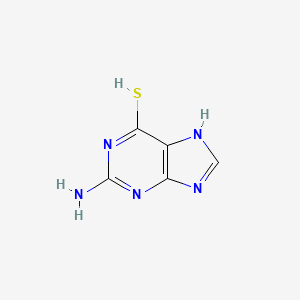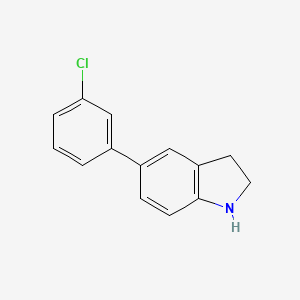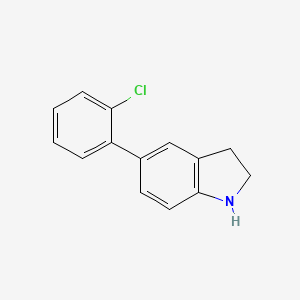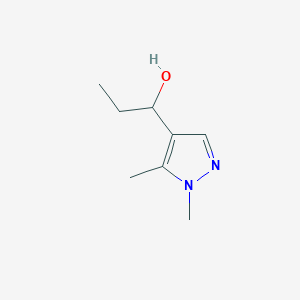
2-amino-7H-purine-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7H-purine-6-thiol, also known as Acetaminophen, is a widely used over-the-counter medication for pain relief and fever reduction. It is commonly found in various pharmaceutical formulations and is known for its efficacy and safety when used as directed.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaminophen is synthesized through the acetylation of p-aminophenol with acetic anhydride. The reaction typically occurs under acidic conditions, with hydrochloric acid or sulfuric acid acting as a catalyst. The process involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Acetylation: Aniline is acetylated to form acetanilide.
Hydrolysis: Acetanilide is hydrolyzed to produce p-aminophenol.
p-Aminophenol is acetylated with acetic anhydride to form acetaminophen.Industrial Production Methods
In industrial settings, acetaminophen is produced using a continuous flow process to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but is optimized for large-scale production. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetaminophen undergoes several types of chemical reactions, including:
Oxidation: Acetaminophen can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: Reduction of acetaminophen is less common but can occur under specific conditions.
Substitution: Acetaminophen can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: NAPQI is the major product formed during the oxidation of acetaminophen.
Reduction: Reduced forms of acetaminophen are less common and typically not significant.
Substitution: Substituted derivatives of acetaminophen can be formed depending on the nucleophile used.
Scientific Research Applications
Acetaminophen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of drug metabolism and chemical synthesis.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Extensively studied for its analgesic and antipyretic properties. Research focuses on its mechanism of action, safety profile, and potential side effects.
Industry: Used in the formulation of various pharmaceutical products, including combination drugs for pain relief and cold symptoms.
Mechanism of Action
Acetaminophen exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation. Additionally, acetaminophen may act on the central nervous system to reduce pain perception and regulate body temperature.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another common analgesic and antipyretic, but with anti-inflammatory properties.
Aspirin: Known for its analgesic, antipyretic, and anti-inflammatory effects, as well as its ability to inhibit platelet aggregation.
Naproxen: Similar to ibuprofen, with longer-lasting effects.
Uniqueness
Acetaminophen is unique in its selective inhibition of COX enzymes, which minimizes gastrointestinal side effects commonly associated with other nonsteroidal anti-inflammatory drugs (NSAIDs). It is also preferred for use in patients with certain medical conditions where NSAIDs are contraindicated.
Properties
IUPAC Name |
2-amino-7H-purine-6-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKKSPHMUBEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762990.png)
![Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762997.png)


![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B7763017.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7763028.png)
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763029.png)

![Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763043.png)
![2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B7763048.png)
![1-Styryl-1H-benzo[d][1,2,3]triazole](/img/structure/B7763056.png)
![Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763061.png)

